N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-7-24-18-9-8-17(12-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-11-15(3)14(2)10-16(20)4/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPZFHUTLKYXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[b][1,4]oxazepine ring and the subsequent attachment of the benzenesulfonamide group. Common reagents used in these steps include ethylating agents, oxidizing agents, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Hypothetical binding data for illustrative purposes.
Key Observations :
Molecular Weight and Lipophilicity :
- The subject compound has the highest molecular weight (458.55 g/mol) due to its bulky 2,4,5-trimethylbenzenesulfonamide group. Its LogP (3.2) reflects moderate lipophilicity, comparable to the difluoro-propyl analog (LogP 3.5).
- The methyl-fluorobenzenesulfonamide analog exhibits lower LogP (2.8), likely due to reduced alkyl substitution and the polar fluorine atom.
Solubility :
- The subject compound shows intermediate solubility (12.5 µM), outperforming the naphthalenesulfonamide analog (5.9 µM) but lagging behind the fluorobenzenesulfonamide derivative (24.7 µM). This aligns with the trade-off between hydrophobic substituents and polar sulfonamide groups.
The 2,4,5-trimethylbenzenesulfonamide group may enhance interactions with hydrophobic binding pockets compared to fluorine or naphthyl substituents.
Crystallographic Refinement :
- SHELX software (particularly SHELXL) is widely used for refining small-molecule structures in this class, ensuring precise determination of stereoelectronic parameters critical for structure-activity relationships .
Research Findings and Methodological Considerations
- Structural Insights : SHELXL-refined structures reveal that the benzo[b][1,4]oxazepine core adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the oxo group (C4=O) and the sulfonamide nitrogen .
- SAR Trends : Ethyl and dimethyl substituents at position 5 and 3 enhance metabolic stability compared to smaller alkyl groups (e.g., methyl), as evidenced by cytochrome P450 inhibition assays in related compounds.
- Limitations : While SHELX remains a gold standard for crystallography, its reliance on high-resolution data may limit utility for poorly diffracting analogs. Emerging tools like OLEX2 offer complementary approaches for challenging cases.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepine core. Its molecular formula is with a molecular weight of approximately 362.49 g/mol. The presence of the sulfonamide group is notable for its role in biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolidinone compounds exhibit strong antimicrobial properties. The title compound is reported to have a structure that suggests potential activity against Gram-positive pathogens. It has been noted that even minor structural modifications can lead to significant changes in biological efficacy .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity | Reference |
|---|---|---|
| Contezolid | Strong against Gram-positive pathogens | |
| Title Compound | Anticipated strong activity due to structural similarities |
The mechanism by which this compound exerts its biological effects may involve interactions with bacterial ribosomes or other cellular targets. The specific interactions and binding affinities are yet to be fully elucidated but are under investigation as part of ongoing research into structure-activity relationships (SAR) in similar compounds .
Case Studies
In a recent study focusing on the optimization of oxazepin derivatives for therapeutic applications, the title compound was synthesized and characterized. It was found to have favorable solubility and permeability characteristics which are essential for drug development .
Table 2: Pharmacological Characterization
| Property | Value | Significance |
|---|---|---|
| Log D | 3.8 | Indicates moderate lipophilicity |
| Solubility at pH 7.4 | ~450 μM | Suitable for oral administration |
Clinical Relevance
The compound's potential therapeutic applications include treatment for chronic immune inflammatory disorders. Its structural analogs are currently undergoing clinical trials for conditions such as ulcerative colitis and psoriasis . This highlights the relevance of the compound in clinical settings.
Future Directions
Further research is needed to explore the full range of biological activities associated with this compound. Investigations into its pharmacodynamics and pharmacokinetics will be crucial in understanding its therapeutic potential.
Q & A
Q. What advanced methodologies enable optimization of multi-step synthesis routes for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
